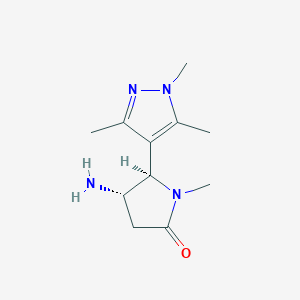
(4S,5R)-4-Amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-Amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Related Pyrrolidin-2-ones : Research has shown that pyrrolidin-2-ones and their derivatives are crucial in synthesizing various biologically active molecules. These compounds' structure is found in many natural products, leading to the development of new medicinal molecules with enhanced biological activity. The introduction of different substituents into the nucleus of pyrrolidin-2-ones is vital in pharmacy for creating these new compounds (Rubtsova et al., 2020).
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound, a key intermediate in the preparation of premafloxacin, an antibiotic against pathogens of veterinary importance, involves a stereoselective process utilizing pyrrolidin-2-one derivatives. This showcases the significance of such derivatives in developing veterinary antibiotics (Fleck et al., 2003).
Pyrrole and Pyrrole Derivatives in Biological Molecules : Pyrrole structures, including pyrrolidines, are foundational for important biological molecules like heme and chlorophyll. Their synthesis often involves pyrrolidin-2-one derivatives, highlighting the role of these compounds in synthesizing essential biological molecules (Anderson & Liu, 2000).
Biological and Pharmacological Applications
Neurotropic Activity Studies : The neurotropic activities of pyrrolidine derivatives have been studied, demonstrating their potential in developing new bioactive molecules. For instance, certain pyrrolidine derivatives have shown significant effects on motor activity in animal models, indicating their potential application in neurological research (Zaliznaya et al., 2020).
Glycosidase Inhibitory Activities : Pyrrolidine derivatives have been found to have inhibitory activities toward various glycosidases. This suggests their potential use in designing inhibitors for enzymes like alpha-mannosidase, which can have significant implications in treating diseases like lysosomal storage disorders (Popowycz et al., 2004).
Antimicrobial Activities : Pyrrolidine derivatives have been explored for their antimicrobial properties. For example, triazoles derived from pyrrolidine-based compounds have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Anticonvulsant Agents : Some pyrrolidine derivatives have been identified as novel anticonvulsant agents. Their efficacy in animal models suggests their potential application in treating seizure disorders (Carson et al., 1997).
Anticancer and Anti-inflammatory Agents : Certain pyrrolidine-based compounds have shown activity as anticancer and anti-inflammatory agents. This highlights the versatility of these compounds in therapeutic applications (Rahmouni et al., 2016).
Influenza Neuraminidase Inhibitors : Pyrrolidine derivatives have been used in designing potent inhibitors of influenza neuraminidase, a key enzyme in the viral replication of influenza. This indicates their potential role in antiviral drug development (Wang et al., 2001).
特性
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-6-10(7(2)15(4)13-6)11-8(12)5-9(16)14(11)3/h8,11H,5,12H2,1-4H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRKDMFDGDISFS-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CC(=O)N2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

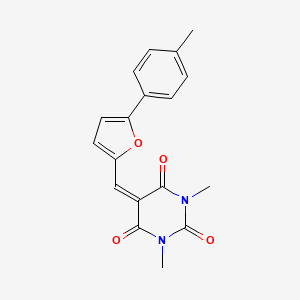
![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2627267.png)
![3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid](/img/structure/B2627268.png)
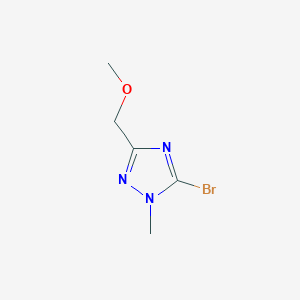
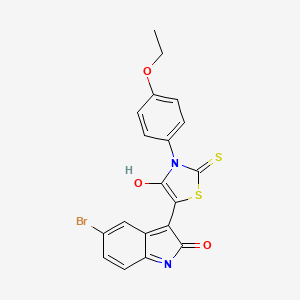
![3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2627274.png)
![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)
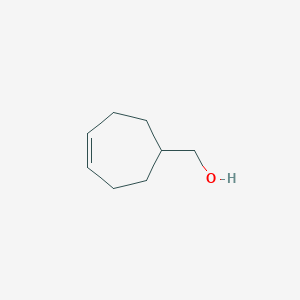
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2627280.png)
![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)
![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)
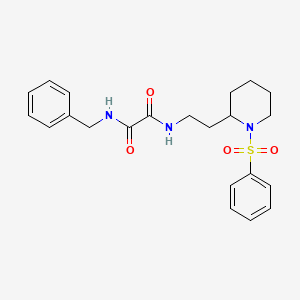
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)